α₁D‑Adrenoceptor Binding Selectivity: BMY 7378 Displays a Unique Affinity Rank‑Order Relative to Prazosin and 5‑Methylurapidil
In competition radioligand‑binding assays using cloned human α₁‑adrenoceptor subtypes, BMY 7378 exhibits a selectivity profile that is inverted relative to the α₁A‑preferential antagonist 5‑methylurapidil (5‑MU) and distinct from the non‑selective profile of prazosin. BMY 7378 binds with sub‑nanomolar affinity to α₁D (pKᵢ = 9.4), while its affinity for α₁A (pKᵢ = 6.6) and α₁B (pKᵢ = 7.2) is 100‑ to 600‑fold lower [1]. In contrast, prazosin shows near‑equivalent high affinity at all three subtypes (human pKᵢ: α₁A = 9.4, α₁B = 9.3, α₁D = 9.6) [2], and 5‑MU shows a reversed selectivity pattern, being most potent at α₁A (pKᵢ ≈ 8.6–9.0) and substantially weaker at α₁D [3]. This differential rank‑order is critical for experiments aiming to pharmacologically isolate α₁D‑mediated signalling.
| Evidence Dimension | Binding affinity (pKᵢ) at recombinant human α₁-adrenoceptor subtypes |
|---|---|
| Target Compound Data | BMY 7378: α₁D pKᵢ = 9.4 ± 0.05; α₁A (α₁c) pKᵢ = 6.6 ± 0.20; α₁B pKᵢ = 7.2 ± 0.05 |
| Comparator Or Baseline | Prazosin: α₁A pKᵢ = 9.4 (avg), α₁B pKᵢ = 9.3, α₁D pKᵢ = 9.6; 5‑Methylurapidil: α₁A pKᵢ ≈ 8.6–9.0, α₁D pKᵢ substantially lower |
| Quantified Difference | BMY 7378 α₁D/α₁A selectivity ≈ 630‑fold; α₁D/α₁B ≈ 160‑fold. Prazosin exhibits <3‑fold variation across subtypes; 5‑MU is α₁A‑selective |
| Conditions | [¹²⁵I]HEAT competition binding at Rat‑1 fibroblasts expressing cloned human α₁a (α₁c), α₁b, and α₁d adrenoceptors [1]; prazosin and 5‑MU values from GPCRdb/IUPHAR databases [2][3] |
Why This Matters
For researchers requiring pharmacological isolation of α₁D‑adrenoceptor responses, only BMY 7378 provides >100‑fold window over α₁A/α₁B, preventing confounding effects that would occur with non‑selective (prazosin) or α₁A‑selective (5‑MU) agents.
- [1] Goetz AS, King HK, Ward SD, True TA, Rimele TJ, Saussy DL Jr. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors. Eur J Pharmacol. 1995;272(2-3):R5-R6. doi:10.1016/0014-2999(94)00751-R View Source
- [2] GPCRdb. Prazosin bioactivity data (human α₁A, α₁B, α₁D pKᵢ). Accessed via https://gpcrdb.org. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. 5‑Methylurapidil ligand entry. Accessed via https://www.guidetopharmacology.org. View Source
